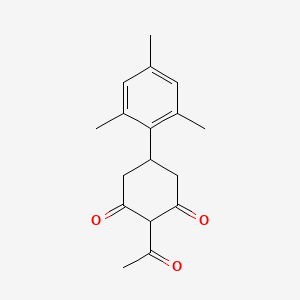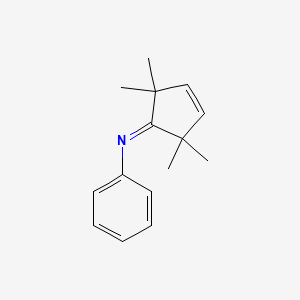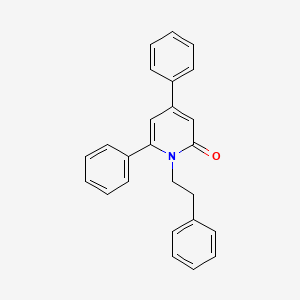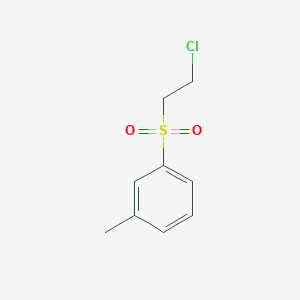
1-(2-Chloroethanesulfonyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethanesulfonyl)-3-methylbenzene is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloroethanesulfonyl)-3-methylbenzene can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethanesulfonyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Carboxylic Acids and Aldehydes: Formed by the oxidation of the methyl group
Aplicaciones Científicas De Investigación
1-(2-Chloroethanesulfonyl)-3-methylbenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethanesulfonyl)-3-methylbenzene involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 4-Chlorobenzylsulfonyl chloride
- Chloromethanesulfonyl chloride
Uniqueness
1-(2-Chloroethanesulfonyl)-3-methylbenzene is unique due to the presence of both a sulfonyl chloride group and a methyl-substituted benzene ring. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The methyl group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Propiedades
Número CAS |
89520-73-0 |
|---|---|
Fórmula molecular |
C9H11ClO2S |
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
1-(2-chloroethylsulfonyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,5-6H2,1H3 |
Clave InChI |
NORDHJDIGGXDOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


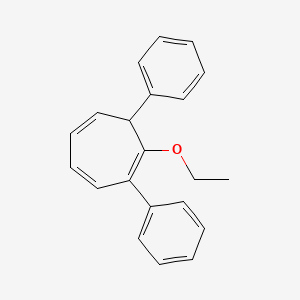
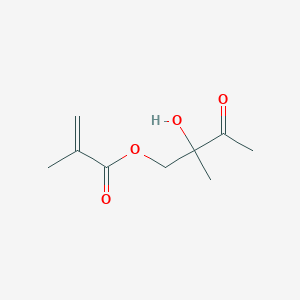

![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
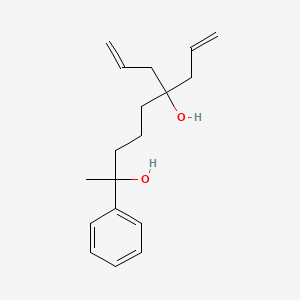
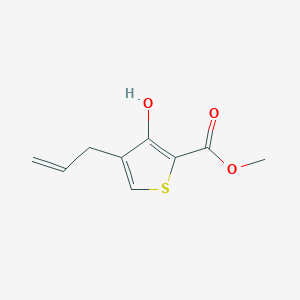
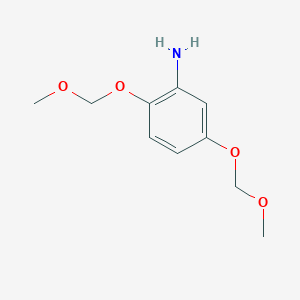
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
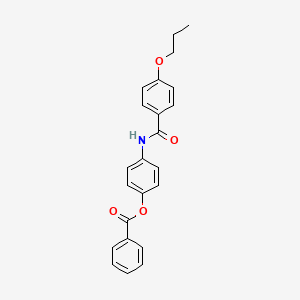

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
